N,N-dimethyl-2,1,3-benzoxadiazole-4,7-diamine
Description
N,N-Dimethyl-2,1,3-benzoxadiazole-4,7-diamine is a heterocyclic compound featuring a benzoxadiazole core (oxygen and nitrogen atoms in a fused aromatic ring) substituted with dimethylamino groups at the 4- and 7-positions. This structure confers unique electronic and steric properties, making it relevant in materials science (e.g., luminescent dyes) and medicinal chemistry (e.g., enzyme inhibition). Its synthesis typically involves copper-catalyzed C–N coupling or nucleophilic substitution reactions, as inferred from analogous benzoxadiazole derivatives in the literature .
Properties
IUPAC Name |
4-N,4-N-dimethyl-2,1,3-benzoxadiazole-4,7-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-12(2)6-4-3-5(9)7-8(6)11-13-10-7/h3-4H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMVFHJTEJNBHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C2=NON=C12)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2,1,3-benzoxadiazole-4,7-diamine typically involves the reaction of appropriate benzoxadiazole derivatives with dimethylamine. One common method includes the use of 4,7-dichloro-2,1,3-benzoxadiazole as a starting material, which undergoes nucleophilic substitution with dimethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Substitution Reactions
The dimethylamino groups at positions 4 and 7 are susceptible to nucleophilic substitution under specific conditions. For example:
Reaction with Glutathione (GSH):
In biological systems, derivatives of benzoxadiazole undergo nucleophilic aromatic substitution with glutathione, forming a σ-complex. This reaction is critical in the compound's role as a suicide inhibitor for glutathione S-transferases (GSTs) .
Interaction with Biological Targets
The compound's electronic properties facilitate interactions with enzymes and biomolecules:
Mechanism of GST Inhibition :
-
Binding: Occupies the hydrophobic (H) site of GSTs.
-
Conjugation: Forms a covalent σ-complex with GSH at the C-4 position.
-
Inactivation: Stabilization of the σ-complex inactivates GSTP1-1 and GSTM2-2, disrupting cellular detoxification pathways.
Comparative Reactivity
The reactivity profile differs from related benzoxadiazoles due to electron-donating dimethylamino groups:
Synthetic Considerations
While industrial-scale synthesis methods are proprietary, laboratory routes involve:
Scientific Research Applications
N,N-dimethyl-2,1,3-benzoxadiazole-4,7-diamine is a chemical compound belonging to the benzoxadiazole class, which has a benzene ring fused to an oxadiazole ring. It is used in organic synthesis as a building block, particularly in creating new heterocyclic compounds with potential biological activities. This compound's unique electronic properties and the presence of dimethyl groups enhance its solubility, reactivity, and fluorescence characteristics, making it useful in various scientific and industrial applications.
Scientific Research Applications
This compound has found applications across chemistry, biology, medicine, and industry.
Chemistry
- Organic Synthesis: It serves as a building block in organic synthesis, especially in creating new heterocyclic compounds.
- Optoelectronics: Its electronic properties make it valuable in optoelectronic applications, enabling charge transfer processes.
Biology
- Fluorescent Probe: The compound is utilized as a fluorescent probe for detecting biomolecules like proteins and nucleic acids, with its fluorescence properties making it useful in imaging and diagnostic applications. It can also interact with proteins and other biomolecules, serving as a fluorescent probe for imaging purposes.
- Neurobiology: It has been utilized in the development of fluorescent probes for imaging studies and its ability to selectively bind to cannabinoid receptors suggests potential applications in neurobiology.
Medicine
- Therapeutic Agent Development: It has shown potential in medicinal chemistry for developing new therapeutic agents, with derivatives being investigated for anticancer, antimicrobial, and antiviral activities.
- Enzyme Inhibition: The compound can inhibit glutathione S-transferases (GSTs), which are involved in detoxification processes. This inhibition can lead to increased apoptosis in cancer cells by disrupting the JNK-GSTP1-1 complex.
- Anticancer Activity: Derivatives of benzoxadiazole compounds can possess antimicrobial and anticancer activities, highlighting their potential in pharmaceutical applications. Studies indicate that NBDHEX, a 7-nitro-2,1,3-benzoxadiazole derivative, can trigger apoptosis in human tumor cell lines through the dissociation of the JNK.GSTP1-1 complex .
Industry
- Production of Dyes and Pigments: This compound is used in the production of dyes, pigments, and other specialty chemicals, with its unique properties making it valuable in formulating high-performance materials.
- Advanced Materials: Suitable for use in advanced materials and technologies.
Chemical Reactions and Properties
This compound undergoes several chemical reactions, including oxidation, reduction, and substitution.
- Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
- Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
- Substitution: Nucleophilic substitution reactions are common, where the dimethylamino groups can be replaced by other nucleophiles under appropriate conditions.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2,1,3-benzoxadiazole-4,7-diamine involves its interaction with specific molecular targets. In biological systems, the compound can bind to proteins or nucleic acids, altering their structure and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used. For example, in anticancer research, it may inhibit key enzymes involved in cell proliferation, leading to cell death.
Comparison with Similar Compounds
Structural and Electronic Differences
The following table summarizes key structural distinctions between the target compound and its analogs:
Key Observations :
- Heteroatom Influence : Replacing oxygen in benzoxadiazole with sulfur (benzothiadiazole) increases electron-withdrawing effects, altering UV-Vis absorption and redox properties .
- Substituent Effects: Dimethylamino groups enhance electron-donating capacity compared to bromine or ketones, affecting solubility and reactivity .
Physicochemical Properties
Data from NMR, LC/MS, and melting points highlight distinct characteristics:
Analysis :
- The dimethylamino groups in the target compound likely deshield aromatic protons, causing upfield shifts compared to halogenated analogs .
- LC/MS data for benzimidazole-diones (e.g., m/z 408.0 for 11d) suggest higher molecular weights due to chlorine/trifluoromethyl substituents .
Biological Activity
N,N-Dimethyl-2,1,3-benzoxadiazole-4,7-diamine is a compound belonging to the benzoxadiazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C9H11N3O2
- Molecular Weight : 193.21 g/mol
- CAS Number : 14228263
This compound exhibits several biological activities primarily through its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit glutathione S-transferases (GSTs), which are involved in detoxification processes. This inhibition can lead to increased apoptosis in cancer cells by disrupting the JNK-GSTP1-1 complex .
- Antibacterial Activity : Research indicates that derivatives of benzoxadiazole compounds exhibit significant antibacterial properties against Mycobacterium tuberculosis (Mtb) and other mycolata bacteria. The presence of the benzoxadiazole moiety is crucial for this activity .
- Fluorescent Properties : The compound has also been utilized in the development of fluorescent probes for imaging studies. Its ability to selectively bind to cannabinoid receptors has been demonstrated, suggesting potential applications in neurobiology .
1. Anticancer Activity
A study highlighted the compound's ability to induce apoptosis in various human tumor cell lines at submicromolar concentrations. The mechanism involves the formation of a stable complex with GSTs, leading to a cascade of cellular events that promote cell death .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.5 | GST inhibition leading to apoptosis |
| MCF-7 | 0.8 | Disruption of JNK-GSTP1-1 complex |
| A549 | 0.6 | Induction of oxidative stress |
2. Antimicrobial Activity
The antibacterial efficacy of this compound was evaluated against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium tuberculosis | 0.12 µg/mL |
| Staphylococcus aureus | 0.25 µg/mL |
| Escherichia coli | 0.5 µg/mL |
The compound demonstrated broad-spectrum activity with particular efficacy against Mtb, indicating its potential as a lead compound for developing new antimycobacterial agents .
3. Development of Fluorescent Probes
Recent advancements have led to the synthesis of fluorescent probes based on this compound for imaging applications in living cells. These probes selectively bind to cannabinoid receptors and exhibit varying affinities depending on their structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
